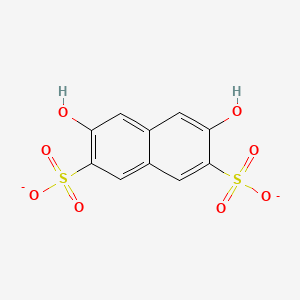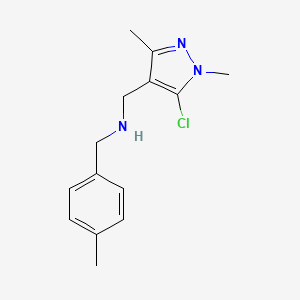![molecular formula C7H10O7P2 B14916347 [Hydroxy-[hydroxy(phenoxy)phosphoryl]methyl]phosphonic acid](/img/structure/B14916347.png)
[Hydroxy-[hydroxy(phenoxy)phosphoryl]methyl]phosphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[Hydroxy-[hydroxy(phenoxy)phosphoryl]methyl]phosphonic acid is a complex organophosphorus compound characterized by the presence of both hydroxy and phenoxy groups attached to a phosphoryl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [Hydroxy-[hydroxy(phenoxy)phosphoryl]methyl]phosphonic acid typically involves the reaction of phenol with phosphorus oxychloride, followed by hydrolysis. The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using automated systems to maintain consistent reaction conditions. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common to achieve high-quality products .
Análisis De Reacciones Químicas
Types of Reactions
[Hydroxy-[hydroxy(phenoxy)phosphoryl]methyl]phosphonic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce the phosphoryl group.
Substitution: Nucleophilic substitution reactions can occur, where the phenoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions typically involve specific solvents, temperatures, and catalysts to optimize the reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield phosphoryl derivatives, while substitution reactions can produce various substituted phosphonic acids .
Aplicaciones Científicas De Investigación
[Hydroxy-[hydroxy(phenoxy)phosphoryl]methyl]phosphonic acid has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including bone disorders and cancer.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals .
Mecanismo De Acción
The mechanism of action of [Hydroxy-[hydroxy(phenoxy)phosphoryl]methyl]phosphonic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in bone resorption, making it a potential candidate for treating bone diseases .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other organophosphorus compounds such as:
Hydroxybenzoic acids: Known for their antioxidant properties.
Hydroxycinnamic acids: Exhibiting antimicrobial and anti-inflammatory activities.
Phosphonates: Used in various industrial and medicinal applications .
Uniqueness
What sets [Hydroxy-[hydroxy(phenoxy)phosphoryl]methyl]phosphonic acid apart is its unique combination of hydroxy and phenoxy groups attached to a phosphoryl moiety. This structure imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Propiedades
Fórmula molecular |
C7H10O7P2 |
|---|---|
Peso molecular |
268.10 g/mol |
Nombre IUPAC |
[hydroxy-[hydroxy(phenoxy)phosphoryl]methyl]phosphonic acid |
InChI |
InChI=1S/C7H10O7P2/c8-7(15(9,10)11)16(12,13)14-6-4-2-1-3-5-6/h1-5,7-8H,(H,12,13)(H2,9,10,11) |
Clave InChI |
RTZHNUMPKRYGQW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OP(=O)(C(O)P(=O)(O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-{[(E)-(2-hydroxyphenyl)methylidene]amino}-N-[4-(6-{[(4-{[(E)-(2-hydroxyphenyl)methylidene]amino}phenyl)carbonyl]amino}-1H-benzimidazol-2-yl)phenyl]benzamide](/img/structure/B14916286.png)




![2-Methoxy-4-{3-[(4-methylphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}phenol](/img/structure/B14916336.png)
![N-(3-hydroxyphenyl)-2-{4-[(3-hydroxyphenyl)carbamoyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B14916343.png)




